2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid
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Overview
Description
2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid involves several steps, starting with the preparation of the benzofuran core. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorobenzofuran moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activities make it a valuable compound for studying cellular processes and developing new therapeutic agents.
Medicine: The compound’s potential anti-tumor, antibacterial, and anti-viral properties make it a candidate for drug development and medical research.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid can be compared with other benzofuran derivatives, such as:
5-Bromo-1-benzofuran-2-yl derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Benzothiophene derivatives: These compounds share structural similarities with benzofuran derivatives and have been developed as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which may confer distinct biological and chemical properties compared to other benzofuran derivatives.
Properties
CAS No. |
1352542-16-5 |
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Molecular Formula |
C10H7ClO4 |
Molecular Weight |
226.61 g/mol |
IUPAC Name |
2-[(5-chloro-1-benzofuran-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H7ClO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
AKLMISKWQNNSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)Cl)OCC(=O)O |
Origin of Product |
United States |
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